tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (TBHCA) is an organic compound used in a variety of research applications. It is a bicyclic compound containing an oxo group, an azabicyclic ring system, and a tert-butyl group. TBHCA is a useful reagent in organic synthesis, and its derivatives have been used in a variety of scientific research applications.
Scientific Research Applications
Synthesis of Novel Compounds
Conformationally Constrained Amino Acids
Researchers have developed methodologies for synthesizing conformationally constrained amino acids, leveraging tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate and related structures as key intermediates. These compounds serve as analogs of glutamic acid, providing a basis for generating peptidomimetics and probing the conformational space of biologically active peptides (Hart & Rapoport, 1999).
Piperidine and Piperazine Scaffolds
The compound has also been utilized in the synthesis of piperidine and piperazine scaffolds, which are important in medicinal chemistry. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate showcases the utility of tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives in creating new structures for pharmaceutical development (Harmsen et al., 2011).
Methodological Innovations
Efficient Scalable Routes
Innovative synthetic routes have been developed to produce enantiomerically pure variants of tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, demonstrating significant improvements over traditional methods. These processes facilitate the large-scale production of structurally complex and stereochemically defined compounds, contributing to the advancement of synthetic organic chemistry (Maton et al., 2010).
Asymmetric Synthesis
The asymmetric synthesis of chiral compounds using tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives has been explored, highlighting the compound's versatility in creating enantioselective products. This is crucial for the development of drugs with specific biological activities, as the chirality of molecules can significantly influence their pharmacological properties (Brock et al., 2012).
properties
IUPAC Name |
tert-butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(12)9(7)13/h7-9,13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYFUEGUSGTHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.